molecular formula C8H9N3O2 B6202121 methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate CAS No. 2110009-99-7

methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate

Cat. No.: B6202121
CAS No.: 2110009-99-7
M. Wt: 179.2
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Description

Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate is a heterocyclic compound that features a fused pyrrole and imidazole ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrrole and imidazole rings in its structure makes it a versatile scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an imidazole derivative in the presence of a suitable catalyst. For example, the reaction can be carried out using methanesulfonic acid as a catalyst under reflux conditions in methanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activity.

Scientific Research Applications

Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-d]imidazole-5-carboxylate: Lacks the methyl group at the 1-position.

    Methyl 1H-pyrrolo[2,3-d]imidazole-5-carboxylate: Lacks the additional methyl group on the imidazole ring.

Uniqueness

Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate is unique due to the presence of both a methyl group on the imidazole ring and a carboxylate ester group. This combination of functional groups enhances its potential for diverse chemical modifications and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

2110009-99-7

Molecular Formula

C8H9N3O2

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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